molecular formula C17H26BNO2 B8349791 (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanamine

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanamine

Cat. No. B8349791
M. Wt: 287.2 g/mol
InChI Key: HVMNXLXJFKLEMP-UHFFFAOYSA-N
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Patent
US08962648B2

Procedure details

Following the procedure outlined for Example 666, 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane carbonitrile (4.0 g, 14 mmol) was reacted with BH3.THF (1.0 M in THF, 60 mL, 60 mmol) to afford the desired product (3.7 g, 91%) as a yellow oil: ESI MS m/z 288 [C11H2BNO2+H]+.
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:21])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:19]#[N:20])[CH2:18][CH2:17][CH2:16]3)=[CH:11][CH:10]=2)[O:3]1.B.C1COCC1>>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:21])[O:3][B:4]([C:9]2[CH:10]=[CH:11][C:12]([C:15]3([CH2:19][NH2:20])[CH2:16][CH2:17][CH2:18]3)=[CH:13][CH:14]=2)[O:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C1(CCC1)C#N)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C1(CCC1)CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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